5-Tert-butyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one
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Description
5-Tert-butyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one is a useful research compound. Its molecular formula is C21H19N3O5 and its molecular weight is 393.399. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Research has explored the nitration reactions of p-tert-butyltoluene in acetic anhydride, leading to various nitro-substituted products. These reactions illustrate the reactivity of tert-butyl substituted aromatic compounds towards electrophilic substitution, which is relevant for understanding the chemical behavior of complex molecules like the one (Fischer & Woderer, 1976).
Antioxidant Activities
- Studies on bis-isoxazoline derivatives, which share a nitro-substituent similar to the compound of interest, have shown significant antioxidant activities. This suggests that compounds with nitro and tert-butyl groups could be explored for their potential antioxidant properties (Zeng et al., 2016).
Material Science Applications
- The synthesis of novel compounds with tert-butyl and nitro groups has been reported, with potential applications in sensorics for smart materials, highlighting the relevance of such compounds in the development of new materials with unique electronic or optical properties (Vashurin et al., 2018).
Properties
IUPAC Name |
5-tert-butyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-21(2,3)19-15(20(25)23(22-19)14-7-5-4-6-8-14)9-13-10-17-18(29-12-28-17)11-16(13)24(26)27/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPANHYPMJRJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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